molecular formula C15H14N2O5S B4710709 N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide

N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4710709
M. Wt: 334.3 g/mol
InChI Key: UZURROXTZWKMLV-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide” is a synthetic organic compound that features a benzodioxole moiety and a benzamide group. Compounds with these structural motifs are often studied for their potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . This inhibition is crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which play a role in inflammation and pain. The compound’s interaction with COX enzymes involves competitive inhibition, where it binds to the active site of the enzyme, preventing the substrate from accessing it.

Cellular Effects

N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cell lines, such as cervical carcinoma cells (HeLa) . This induction of apoptosis is mediated through the activation of caspases, which are enzymes that play a critical role in the execution phase of cell apoptosis. Additionally, the compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide involves its binding interactions with biomolecules. The compound binds to the active site of COX enzymes, leading to their inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, the compound has been shown to modulate gene expression by influencing transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent induction of apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide” typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Sulfonylation: Introduction of the methylsulfonyl group can be done using reagents like methylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves coupling the benzodioxole derivative with a benzamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the amide or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry

    Material Science:

    Agriculture: Possible use as a precursor for agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)benzamide: Lacks the methylsulfonyl group.

    3-[(methylsulfonyl)amino]benzamide: Lacks the benzodioxole moiety.

Uniqueness

The presence of both the benzodioxole and methylsulfonyl groups in “N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide” might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-23(19,20)17-12-4-2-3-10(7-12)15(18)16-11-5-6-13-14(8-11)22-9-21-13/h2-8,17H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZURROXTZWKMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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